N-(4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}phenyl)acetamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a chromenylidene moiety linked to an acetamide group through a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with 2,4-dioxo-2H-chromene-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiproliferative agent, making it a candidate for further biological studies.
Medicine: The compound’s anticancer properties have been explored, particularly against breast cancer cell lines.
Industry: Its unique chemical structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares structural similarities and has been studied for its antimicrobial and anticancer properties.
Acetamide: A simpler amide that serves as a basic building block in organic synthesis.
Uniqueness
N-(4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}phenyl)acetamide stands out due to its chromenylidene moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H14N2O4 |
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Molecular Weight |
322.3 g/mol |
IUPAC Name |
N-[4-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C18H14N2O4/c1-11(21)20-13-8-6-12(7-9-13)19-10-15-17(22)14-4-2-3-5-16(14)24-18(15)23/h2-10,22H,1H3,(H,20,21) |
InChI Key |
JMUHCRDZFMFABQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O |
solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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